molecular formula C32H50N7O19P3S B1250009 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA

3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA

Cat. No.: B1250009
M. Wt: 961.8 g/mol
InChI Key: BVEJAKPMABGOEE-JQQGIELXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA is a 2-enoyl-CoA. It derives from a coenzyme A. It is a conjugate acid of a this compound(5-).

Scientific Research Applications

  • Cyclisation Reactions : 2-Substituted 3-methylcyclohex-2-enones and related epoxides have been cyclised to form a variety of hydrindanone derivatives. With certain substituents like 4-methylpent-3-enyl, the initial cyclisation product undergoes further transformations, such as hydride and methyl migration (Amupitan, Scovell, & Sutherland, 1983).

  • Electrophile-Induced Cyclization Reactions : Studies have shown different pathways for electrophile-induced reactions of vinylallenyl sulfones depending on the used electrophiles. This highlights the chemical versatility and reactivity of compounds with structures similar to 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA (Christov & Ivanov, 2004).

  • Absorption Spectra at High Temperatures : The gas-phase absorption spectra of various unsaturated compounds, including those structurally related to this compound, have been determined, providing insights into their behavior under high-temperature conditions (Haskell & Read, 1969).

  • Cyclization of Radical Species : The cyclization reactions of radicals structurally similar to the 3-(4-methylpent-3-en-1-yl) group have been theoretically and experimentally studied, showing irreversible cyclization through specific pathways (Maxwell, Smith, & Tsanaktsidis, 2000).

  • Enantioface Discriminating Isomerization : Prochiral compounds, closely related to this compound, have been isomerized using chiral ruthenium complexes, highlighting the potential for stereoselective chemical transformations (Matteoli et al., 1984).

Properties

Molecular Formula

C32H50N7O19P3S

Molecular Weight

961.8 g/mol

IUPAC Name

(3E)-3-[2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethylidene]-7-methyloct-6-enoic acid

InChI

InChI=1S/C32H50N7O19P3S/c1-18(2)6-5-7-19(12-22(41)42)13-23(43)62-11-10-34-21(40)8-9-35-30(46)27(45)32(3,4)15-55-61(52,53)58-60(50,51)54-14-20-26(57-59(47,48)49)25(44)31(56-20)39-17-38-24-28(33)36-16-37-29(24)39/h6,13,16-17,20,25-27,31,44-45H,5,7-12,14-15H2,1-4H3,(H,34,40)(H,35,46)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/b19-13+/t20-,25-,26-,27+,31-/m1/s1

InChI Key

BVEJAKPMABGOEE-JQQGIELXSA-N

Isomeric SMILES

CC(=CCC/C(=C\C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/CC(=O)O)C

Canonical SMILES

CC(=CCCC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)CC(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA
Reactant of Route 2
3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA
Reactant of Route 3
3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA
Reactant of Route 4
3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA
Reactant of Route 5
3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA
Reactant of Route 6
3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA

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